Bromine

Catalog No.
S595507
CAS No.
7726-95-6
M.F
Br2
M. Wt
159.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromine

CAS Number

7726-95-6

Product Name

Bromine

IUPAC Name

molecular bromine

Molecular Formula

Br2

Molecular Weight

159.81 g/mol

InChI

InChI=1S/Br2/c1-2

InChI Key

GDTBXPJZTBHREO-UHFFFAOYSA-N

SMILES

BrBr

Solubility

4 % (NIOSH, 2016)
Solubility in water (25 °C): 0.2141 mol/L with formation of 0.00115 mol/L of HOBr
In water, 33.6 g/L at 25 °C
Water solubility: 35.8 g/L at 20 °C; 41.7 g/L at 0 °C
Freely soluble in alcohol, ether, chloroform, carbon tetrachloride, carbon disulfide, concentrated hydrochloride acid, aq solutions of bromides
Bromine is soluble in nonpolar solvents and in certain polar solvents such as alcohol and sulfuric acid. It is miscible with ... many halogenated solvents.
Solubility in water, g/100ml at 20 °C: 4.0
4%

Synonyms

Bromine element; Bromine molecule (Br2); Bromitize Plus; Diatomic bromine; Dibromine

Canonical SMILES

BrBr

Material Science:

  • Flame retardants: Bromine-based compounds have been used to create flame retardants for textiles, plastics, and other materials. However, concerns about their environmental and health impacts have led to a decline in their use, and research is ongoing to develop safer alternatives. [Source: Royal Society of Chemistry, ]
  • Lithium-ion batteries: Bromine compounds are being explored as potential electrolytes and electrode materials for next-generation lithium-ion batteries. Research is focused on improving their performance and stability. [Source: American Chemical Society, ]

Life Sciences:

  • Biological functions: Recent research suggests that bromine, in the form of bromide, might be an essential trace element for some organisms, playing a role in collagen formation and other biological processes. [Source: Vanderbilt University, ]
  • Pharmaceuticals: Historically, bromide salts were used as sedatives and anticonvulsants. While largely replaced by other medications, research continues to explore their potential therapeutic applications in specific contexts. [Source: Britannica, ]

Environmental Science:

  • Marine environment: Bromine is naturally present in seawater and plays a role in various marine biogeochemical cycles. Research explores its interactions with marine organisms and its potential impact on ocean health. [Source: National Oceanic and Atmospheric Administration, ]
  • Atmospheric chemistry: Bromine compounds in the atmosphere can contribute to ozone depletion. Research is crucial for understanding their atmospheric behavior and developing strategies to mitigate their environmental impact. [Source: Intergovernmental Panel on Climate Change, ]

Bromine is a chemical element with the symbol Br and atomic number 35. It is a reddish-brown liquid at room temperature and is classified as a halogen, located in group 17 of the periodic table. Bromine is notable for being the only nonmetallic element that is liquid at standard conditions. Its molecular form, Br2, consists of diatomic molecules, which exhibit a strong reddish-brown color and produce a pungent odor. Bromine has a relatively low melting point of -7.2 °C and a boiling point of 58.8 °C, making it volatile and reactive compared to other halogens like chlorine and iodine .

Bromine is primarily extracted from seawater and brine pools, where it exists in various ionic forms, mainly as bromide ions. It is utilized in several industrial applications, including flame retardants, pharmaceuticals, and agricultural chemicals.

: Bromine can also be produced by reacting hydrogen gas with bromine gas at elevated temperatures (200–400 °C):
\text{H}_2(g)+\text{Br}_2(g)\rightarrow 2\text{HBr}(g)
  • Electrolysis: Electrolysis of sodium bromide solutions produces bromine at the anode.
  • Reduction Methods: In laboratory settings, bromine can be generated by reducing potassium bromate with phosphorous:
    2\text{P}+6\text{H}_2\text{O}+3\text{Br}_2→6\text{HBr}+2\text{H}_3\text{PO}_3$$[5].
  • Bromine compounds exhibit various biological activities. For instance, brominated compounds are known for their antimicrobial properties and are used in disinfectants and antiseptics. Additionally, certain organobromine compounds have been studied for their potential use in pharmaceuticals, particularly in cancer treatment due to their ability to interact with biological molecules.

    Bromine has a wide range of applications across various industries:

    • Flame Retardants: Used extensively in plastics and textiles to reduce flammability.
    • Agricultural Chemicals: Employed as pesticides and herbicides.
    • Pharmaceuticals: Utilized in the synthesis of various medicinal compounds.
    • Water Treatment: Acts as a disinfectant in swimming pools and drinking water systems.
    • Dyes and Photography: Used in producing certain dyes and photographic materials .

    Studies on bromine interactions focus on its reactivity with various substances:

    • Organic Compounds: Bromination reactions are crucial for modifying organic compounds to enhance their properties or reactivity.
    • Metal Ions: Investigations into how bromine interacts with different metal ions reveal its potential as an oxidizing agent.

    Research continues into the environmental impact of brominated compounds, particularly concerning their persistence and bioaccumulation effects on ecosystems .

    Bromine shares similarities with other halogens but exhibits unique characteristics:

    CompoundState at Room TempReactivity LevelNotable Uses
    ChlorineGasVery HighWater treatment, bleaching
    IodineSolidModerateAntiseptic, nutritional supplements
    FluorineGasExtremely HighTeflon production, dental products
    AstatineSolidLowResearch applications

    Bromine's intermediate reactivity makes it unique among halogens; it is more reactive than iodine but less so than chlorine or fluorine. This property allows bromine to participate effectively in both oxidation-reduction reactions and electrophilic additions without being overly aggressive like fluorine .

    The recovery of bromide and subsequent conversion to elemental bromine represents a critical industrial process with multiple technological approaches, each presenting distinct advantages and limitations. Traditional bromide recovery methods encompass steaming-out techniques, air blow-out processes, ion exchange methodologies, and membrane-based technologies [1].

    The steaming-out technique constitutes the earliest method employed for industrial bromine extraction applications [1]. This process involves acidulating brine and introducing it into packed columns where bromide ions undergo oxidation through chlorine addition [1]. The oxidized bromine is subsequently stripped using steam at elevated temperatures, typically around 100 degrees Celsius [1]. The technique demonstrates particular effectiveness for high-concentration brines, with simple operational procedures and relatively low raw material consumption [1].

    Air blow-out methodology has gained widespread adoption due to its enhanced versatility compared to steaming techniques [1]. The fundamental principle involves utilizing air as a carrier medium for free bromine within packed tower systems [1]. Following acidification and oxidation processes, free bromine present in the brine undergoes desorption through air stripping in specialized absorption towers [1]. Various absorbing agents including sulfite solutions and alkaline compounds facilitate bromine enrichment during the desorption phase [1].

    Ion exchange resin adsorption technology emerged during the 1960s as an alternative approach for bromide recovery [1]. The process involves converting bromide ions to free bromine through chlorination and oxidation, followed by adsorption onto specialized ion-exchange resins [2]. The loaded resins subsequently undergo desorption using hydrochloride solutions, with the eluent subjected to oxidation and steam distillation for final bromine recovery [1]. Modern ion exchange systems demonstrate enhanced selectivity and capacity through advanced resin formulations [2].

    Recovery MethodBromine Concentration RangeEnergy ConsumptionApplication Scope
    Steaming-outHigh concentration brinesHighLimited temperature range
    Air blow-outLow to medium concentrationMedium to HighWide temperature range
    Ion exchangeVariableLow to MediumSelective applications
    Membrane processesVariableMediumEmerging technology

    Membrane separation technologies represent an evolving approach for bromide recovery applications [1]. Liquid membrane systems utilizing polyether compounds and kerosene formations demonstrate recovery yields exceeding 97 percent under optimized conditions [1]. These systems operate through emulsion liquid membrane mechanisms with specific surfactant concentrations and phase ratios [1]. The technology offers advantages including higher efficiency, enhanced selectivity, and reduced energy consumption compared to conventional resin absorption techniques [1].

    Comparative analysis reveals that steaming-out methods exhibit optimal performance for high-concentration bromine sources but demonstrate significant energy consumption limitations [1]. Air blow-out techniques provide broader applicability across varying bromine concentrations but face operational constraints at temperatures below 10 degrees Celsius [1]. Ion exchange methodologies offer improved selectivity and reduced environmental impact, while membrane processes present promising opportunities for energy-efficient recovery operations [1].

    Electrochemical Approaches to Bromine Extraction

    Electrochemical oxidation methodologies have emerged as highly efficient approaches for bromide removal and bromine extraction applications [3]. These processes utilize simple procedures with demonstrated high efficiency rates, making them ideal candidates for industrial bromide treatment systems [3]. The fundamental mechanism involves direct electrochemical oxidation of bromide ions to elemental bromine through controlled current application [4].

    The electrochemical process typically employs cation exchange membrane flow cells operating under specific current density ranges [4]. Research demonstrates optimal conversion rates occurring between 2 and 6 milliamperes per square centimeter, with cell efficiencies reaching maximum values of 60 percent within this operational window [4]. Temperature control between 26 and 30 degrees Celsius maintains optimal bromine conversion while minimizing evaporation losses [4].

    Advanced electrode materials significantly enhance electrochemical bromine evolution performance [3]. Oxygen vacancy enriched titanium cobalt oxide nanorods demonstrate superior bromide removal capabilities compared to conventional electrode systems including graphite, titanium iridium oxide, and titanium lead oxide configurations [3]. The construction of oxygen vacancies accelerates bromide removal by 53 percent through enhanced bromide adsorption and electron transfer mechanisms [3].

    Process optimization studies reveal critical operational parameters affecting electrochemical bromine extraction efficiency [3]. Initial solution conditions including bromide concentration, chloride content, and operational temperature substantially influence overall conversion rates [4]. Current density optimization demonstrates linear conversion increases between 1 and 5 milliamperes per square centimeter, with plateau effects observed between 5 and 10 milliamperes per square centimeter [4].

    ParameterOptimal RangeConversion EfficiencyEnergy Consumption
    Current Density2-6 mA/cm²60-71%1.59-1.76 kJ/g Br
    Temperature26-30°CMaximumMinimal losses
    Flow Rate2-15 mL/minVariableDependent on rate
    Initial Concentration0.2% NaBr, 10% NaCl71.3%Optimized

    Combined extraction-electrochemical processes offer enhanced recovery capabilities for natural brine applications [5]. These integrated systems utilize anode decomposition of metal chlorides coupled with bromide oxidation through escaping chlorine [5]. The process incorporates extractive transfer of bromine from anode electrolytes to recycle catholytes, followed by cathodic reduction on porous electrode systems [5]. This approach demonstrates safety advantages with reduced energy and reagent consumption compared to conventional methods [5].

    Mechanistic studies reveal that electrochemical bromide oxidation involves heterogeneous oxidation steps followed by homogeneous reactions forming tribromide anions [6]. The initial reaction converts two bromide ions to bromine with electron transfer, subsequently forming tribromide through bromide addition [6]. At elevated potentials, tribromide dissociation occurs, producing molecular bromine and regenerating bromide ions [6].

    Industrial applications of electrochemical bromine recovery demonstrate significant advantages including environmental compatibility and operational simplicity [7]. The process effectively handles organic contaminated bromide waste streams containing up to 10 percent organic material [7]. Undivided cell configurations enable direct electrical communication between electrodes and bromide solutions, achieving conversion rates between 90 and 98 percent [7].

    Underground Brine Recovery Methodologies

    Underground brine sources constitute the primary foundation for modern bromine production operations, with all United States bromine extraction transitioning to subsurface brine sources since 1969 [8]. These geological formations contain bromide concentrations significantly exceeding those found in surface water sources, making them economically viable for large-scale bromine recovery operations [8].

    The geological distribution of bromine-rich brines correlates with specific sedimentary formations across multiple geographic regions [8]. The Appalachian Basin contains high-bromine brines within Silurian and Devonian rock formations, primarily sourced from the Pottsville Formation in Ohio and West Virginia, and the Pocono Sandstone in Pennsylvania [8]. The Michigan Basin utilizes the Detroit River Group Filer Sandstone of Devonian age, containing bromine concentrations approximately 2,600 parts per million [8].

    Arkansas Smackover Formation represents the most significant underground brine source for bromine production globally [8] [9]. The brine originates from Jurassic-age Smackover Limestone formations containing bromine concentrations ranging from 5,000 to 6,000 parts per million [8] [9]. These exceptional concentrations result from brine migration from underlying Louann Salt formations through intervening Norphlet Formation layers [9]. Commercial extraction wells typically reach depths between 7,500 and 8,500 feet to access optimal brine concentrations [9].

    The geological formation process creating these high-concentration brines involves organic matter decomposition during the Jurassic Period, releasing concentrated bromide ions into sedimentary layers [10]. Historical seawater coverage facilitated bromine extraction by marine organisms including seaweed and plankton, with subsequent decomposition concentrating bromide ions within salt brine formations [10]. This natural concentration process produces bromide levels approximately 70 times greater than ocean water concentrations [10].

    FormationLocationDepth (feet)Bromine Concentration (ppm)Geological Age
    SmackoverArkansas7,500-8,5005,000-6,000Jurassic
    PottsvilleOhio/West VirginiaVariable1,000-3,000Variable
    Filer SandstoneMichiganVariable2,600Devonian
    Searles LakeCaliforniaSurface500-900Quaternary

    Brine extraction methodologies employ specialized well designs optimized for high-productivity operations [9]. Modern commercial bromine facilities operate dedicated brine wells independent of oil production activities, ensuring consistent supply and optimal bromide concentrations [9]. Well completion techniques utilize corrosion-resistant materials capable of withstanding high-salinity environments and elevated bromide concentrations [9].

    Production volumes from underground brine sources demonstrate substantial capacity for meeting global bromine demand [9]. Arkansas brine production for 2013 totaled approximately 267,503,967 barrels according to Arkansas Oil and Gas Commission records [9]. Individual wells can process substantial volumes, with extraction rates designed to maintain sustainable production while preserving reservoir integrity [9].

    Geothermal brine applications represent specialized underground recovery methodologies applicable to specific geological settings [11]. These systems utilize elevated temperature brines containing boron and other valuable constituents alongside bromide ions [11]. Geothermal brine temperatures typically exceed 90 degrees Celsius, requiring specialized extraction and processing equipment capable of high-temperature operations [11].

    Advanced extraction techniques incorporate ion exchange methodologies specifically adapted for high-temperature underground brine processing [11]. These systems employ anionic exchange resins selective for bromide extraction while maintaining operational stability at elevated temperatures [11]. Process optimization focuses on maximizing bromide recovery rates while minimizing interference from competing ionic species present in complex brine compositions [11].

    Sustainable Extraction Innovations

    Sustainable bromine extraction technologies have emerged as critical components addressing environmental concerns while maintaining economic viability in bromine production operations [12]. The bromine industry demonstrates commitment to circular economy principles through innovative waste management and resource recovery approaches [12]. These developments focus on minimizing environmental impact while maximizing resource utilization efficiency [12].

    The Polystyrene Loop Project exemplifies large-scale sustainable bromine recovery implementation [12]. This demonstration plant utilizes CreaSolv dissolution technology for chemical recycling of construction polystyrene foam waste containing banned brominated flame retardants [12]. The process achieves simultaneous recycling of hexabromocyclododecane in polystyrene foam waste while recovering bromine compounds in compliance with Stockholm Convention regulations [12]. The technology enables conversion of hazardous waste streams into manufacturing-grade polystyrene while capturing valuable bromine resources [12].

    Innovative high-temperature recovery processes demonstrate significant environmental advantages compared to conventional extraction methods [13]. The Maxibrome technology processes bromine-containing industrial waste through controlled incineration at 900 degrees Celsius [13]. This process enables complete destruction of organic pollutants while recovering 99 percent of bromine content through specialized gas washing systems [13]. The recovered bromine dissolves in new brine solutions that undergo purification and concentration for reuse applications [13].

    Mechano-chemical leaching technologies provide environmentally friendly alternatives for bromine recovery from electronic waste streams [14]. This approach converts hazardous bromides in waste printed circuit board smelting ash into value-added sodium bromide products [14]. Optimized conditions achieve 96.76 percent bromide removal efficiency using sodium hydroxide concentrations of 4.5 molar with specific liquid-solid ratios and grinding parameters [14]. The process eliminates toxic gas emissions including sulfur dioxide, hydrogen bromide, and elemental bromine while reducing energy consumption compared to conventional technologies [14].

    TechnologyRecovery EfficiencyEnvironmental BenefitApplication
    Polystyrene LoopVariableHBCD destructionConstruction waste
    Maxibrome99%Pollutant destructionIndustrial waste
    Mechano-chemical96.76%No toxic emissionsElectronic waste
    High gravity stripping95.3%Energy reductionBrine processing

    High-gravity air stripping technology represents a significant advancement in energy-efficient bromine extraction [1] [15]. This innovation utilizes rotating packed bed systems to enhance mass transfer rates while reducing energy consumption compared to conventional air stripping methods [1]. The technology achieves liquid volumetric mass transfer coefficients 170 times larger than traditional tower systems [16]. Three-stage stripping operations demonstrate total stripping rates reaching 95.3 percent for bromine extraction applications [16].

    Photocatalytic bromine production using titanium dioxide represents an emerging sustainable technology for elemental bromine generation [17]. This process utilizes solar energy or artificial illumination to drive bromide oxidation reactions, achieving bromine selectivities up to 85 percent [17]. The technology offers advantages as an environmentally sustainable alternative to conventional bromine production methods while enabling laboratory-scale green bromination reactions [17].

    Membrane distillation applications demonstrate promising potential for sustainable bromine resource recovery [18]. Advanced fluorinated silica polyvinylidene fluoride composite hollow fiber membranes exhibit superhydrophobic properties with water contact angles of 147 degrees [18]. These membranes maintain high permeating flux rates of 0.62 kilograms per square meter per hour while demonstrating excellent long-term stability over 10-day operational periods [18].

    Industrial symbiosis approaches exemplify sustainable bromine recovery through integrated waste management systems [19]. The Syngenta Monthey facility demonstrates closed-loop bromine recycling achieving 97.1 percent recovery rates [19]. This integrated system processes bromine through bromination reactions, recovery operations, and waste incineration with comprehensive bromine capture [19]. The facility recovers over 3,000 tons annually while maintaining economic viability through reduced raw material costs [19].

    Economic Viability of Recovery Processes

    Economic analysis of bromine recovery processes reveals significant cost advantages for recycling operations compared to fresh bromine procurement [19]. Comprehensive cost evaluations demonstrate that bromine recycling expenses represent approximately 40 to 45 percent of current market bromine prices [19]. These economic benefits primarily derive from fixed cost structures including asset amortization, energy expenses, and labor costs, with variable costs representing only 20 percent of total recovery expenses [19].

    Investment requirements for bromine production facilities demonstrate substantial capital commitments with corresponding economic returns [20]. Analysis of bromine production plants indicates total module costs reaching 154,825,500 dollars with equipment costs totaling 32,663,600 dollars [20]. Operational analysis reveals payback periods as short as 0.77 years, indicating rapid return on investment for properly designed facilities [20]. Daily operational costs include chlorine procurement at 47,500 dollars, with gross profits reaching 608,700 dollars per day [20].

    Historical economic data illustrates the significant scale of bromine production investments [21]. The North Carolina bromine extraction facility during the 1930s required three million dollars in construction costs, demonstrating substantial economic commitment even in historical contexts [21]. Peak production achieved 15,000 pounds daily bromine extraction, requiring treatment of 2,000 gallons of seawater per pound of bromine recovered [21]. The facility provided substantial economic benefits during the Depression era before closure in 1946 due to competing Texas facilities [21].

    Market projections indicate substantial growth potential for global bromine markets [22]. Current market valuations anticipate growth from existing levels to 5,266.5 million dollars by 2035 [22]. Annual bromine production estimates project increases from 500,000 tons in 2024 to 820,000 tons by 2035, representing significant market expansion opportunities [22]. Regional analysis identifies Asia-Pacific markets as key growth areas due to increasing industrialization and infrastructure development [22].

    Economic ParameterValueTime FrameSource
    Recovery Cost vs Purchase40-45%CurrentRecycling operations
    Total Module Cost$154,825,500Initial investmentProduction facility
    Payback Period0.77 yearsRecovery timeEconomic analysis
    Market Projection$5,266.5 millionBy 2035Global market

    Detailed cost analysis for bromine production from bittern sources provides comprehensive economic modeling [23]. German-based plant economics include capital investment components covering land costs, equipment expenses, auxiliary systems, contingency provisions, and working capital requirements [23]. Variable costs encompass raw material procurement and utility consumption, while fixed costs include labor requirements, maintenance charges, and financing expenses [23].

    Arkansas bromine project economics demonstrate exceptional investment returns with projected incremental net present value of 374 million dollars [24]. The project anticipates internal rates of return reaching 62 percent for vertically integrated production scenarios [24]. Phase I plant processing capacity targets 75 million pounds annual bromine production, with initial production volumes of 48 million pounds representing over 50 percent increases in current sourcing volumes [24].

    Raw material and operational cost structures significantly influence overall project economics [20]. Chlorine procurement represents major operational expenses at 0.18 dollars per pound with daily consumption reaching 11,000 pounds per hour [20]. Labor costs average 69,500 dollars annually per operator with facilities requiring 12 operators for continuous operations [20]. Utility expenses total 2,200 dollars per hour for 24-hour operations [20].

    Revenue generation from bromine sales demonstrates strong economic fundamentals with current pricing at 1.36 dollars per pound [20]. Production facilities achieving 22,000 pounds per hour generate daily revenues of 718,000 dollars [20]. These revenue streams support rapid cost recovery and sustained profitability for well-designed extraction operations [20].

    Physical Description

    Bromine is a dark reddish-brown fuming liquid with a pungent odor. Denser than water and soluble in water. Hence sinks in water. Toxic by inhalation. Accelerates the burning of combustible material. It is very corrosive to tissue and to metals.
    GasVapor; Liquid
    FUMING RED-TO-BROWN LIQUID WITH PUNGENT ODOUR.
    Dark reddish-brown, fuming liquid with suffocating, irritating fumes.

    Color/Form

    Dark reddish-brown, volatile, mobile diatomic liquid; vaporizes at room temperature
    Dense, dark red, mobile liquid; vaporizes readily at room temperature to give a red vapo

    XLogP3

    1.9

    Boiling Point

    139.2 °F at 760 mm Hg (EPA, 1998)
    58.8 °C
    139°F

    Vapor Density

    5.51 at 59 °F (EPA, 1998) (Relative to Air)
    7.139 g/L at 0 °C, 101.3 kPa
    Relative vapor density (air = 1): 5.5
    5.51

    Density

    3.1023 at 77 °F (EPA, 1998)
    3.1023 at 25 °C/4 °C
    Relative density (water = 1): 3.1
    3.1023
    3.12

    Odor

    Suffocating odor
    Bleachy, penetrating

    Melting Point

    19 °F (EPA, 1998)
    -7.2 °C
    19°F

    UNII

    SBV4XY874G

    GHS Hazard Statements

    H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
    H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

    Mechanism of Action

    Due to its potent oxidatizing action, bromine liberates nascent oxygen or oxygen free radicals from the water present in mucous membranes. Nascent oxygen is a potent oxidizer, capable of producing tissue damage. The extent of the damage is dependent on the dose of bromine and the availability of water to react with it. In addition, the formation of hydrobromic and bromic acids will result in secondary irritation during the reaction.

    Vapor Pressure

    172 mm Hg at 69.08 °F (EPA, 1998)
    212 mm Hg at 25 °C
    Vapor pressure, kPa at 20 °C: 23.3
    172 mmHg

    Pictograms

    Environmental Hazard Acute Toxic

    Corrosive;Acute Toxic;Environmental Hazard

    Impurities

    Typical, freshly prepared bromine from a modern plant is likely to be at least 99.9% pure. Probable impurities are chlorine, moisture & org material at levels of less than 50 ppm each. Specifications ... for reagent-grade bromine allow up to 0.3% chlorine, 0.05% iodine, 0.002% sulfur, & nonvolatile matter 0.015% maximum.

    Other CAS

    7726-95-6

    Wikipedia

    Bromine
    Dibromine

    Biological Half Life

    Biological half-lives of bromine in 15 different organs and tissues of the rat, in addition to the whole-body half-life, were determined by measuring the radioactive concentration of 82Br-bromide in samples of tissues collected at the time intervals of 12-396 hr from animals that continuously (up to 17 d) received 82Br-labeled bromide in their drinking water. The half-life values, calculated from the experimental data by the method of gradual estimates of the parameters in question with the SPSS statistical program, ranged from 94.3 + or - 14.6 hr in the thyroid gland to 235.0 + or - 88.9 hr in liver. In most of the studied tissues, the biological half-lives of bromine were shorter than in the whole body, in which it equaled 197.8 + or - 22.2 hr. Significant correlation between the values of the steady-state concentration of bromide and of the biological half-life was found for most tissues (except for liver). ...
    The biological half-life for bromide through ingestion is 12 to 30 days.
    Bromide has a half-life of about 12 days in the human body.
    10.5 days and in an average clearance of 0.68 mL/min.

    Use Classification

    Health Hazards -> Corrosives

    Methods of Manufacturing

    Raw brine is warmed in a heat exchanger and caused to pass successively through two packed towers by gravity flow. In the upper (smaller) tower, it meets a recycle stream of gases from which chlorine and bromine are absorbed. Near the bottom of the lower tower, chlorine and steam are introduced; as they pass upward, the chlorine reacts with bromide in the brine, and a mixture of bromine vapor and chlorine (about 85:15 by weight) with steam is taken off the top. The water and most of the halogens are condensed, the liquid phases enters a gravity separator and the gas goes to the upper tower. From the separator, water containing dissolved halogens is sent to the lower (steaming-out) tower and the heavier bromine layer, containing some chlorine, flows to a fractionating column. The chlorine vapors join the stream to the upper tower while the liquid bromine, about 99 % pure, is drawn off either for direct use in the manufacture of bromine compounds or to be further purified for sale or for more exacting uses.
    Water from the ocean is pumped to the top of blowing-out towers, with sulfuric acid and chlorine being added just above the pumps so that mixing takes place during the ascent. About 1.3 kg of 10% sulfuric acid per ton of water is required to neutralize the natural hydrogen carbonates and bring the pH to 3.5; 15% excess chlorine over the theoretical requirement is used. Air is drawn up through the towers, sweeping out a mixture of bromine and chlorine (or bromine chloride) from the descending ocean water. The air is drawn next through absorber towers in which it is scrubbed counter-currently by sodium carbonate solution. ... To remove spray from the air, small packed chambers are interposed between the absorber towers and the fans. When the alkalinity of the scrubber solution is nearly depleted, the solution is brought first to a storage tank and then to a reactor in which it is treated with sulfuric acid and steamed to release bromine.
    ... Oxidation of the bromide ion in the brine to bromine, removal of bromine vapors from solution, condensation of the vapor, and finally, purification of the product.
    The two primary stripping vapors are steam and air. Steam is used when the concentration of bromine in brine is >1000 ppm. The advantage is that bromine can be condensed directly from the steam. Air is used, when seawater is the source of bromine because very large volumes of stripping gas are needed and steam would be too expensive. When air is used the bromine needs to be trapped in an alkaline or reducing solution to concentrate it.

    General Manufacturing Information

    Adhesive manufacturing
    All other basic inorganic chemical manufacturing
    All other basic organic chemical manufacturing
    Pesticide, fertilizer, and other agricultural chemical manufacturing
    Synthetic dye and pigment manufacturing
    Synthetic rubber manufacturing
    Utilities
    Bromine: ACTIVE

    Analytic Laboratory Methods

    Method: EPA-ORD/EPA-OST IO-3.3; Procedure: X-ray fluorescence spectroscopy; Analyte: bromine; Matrix: air; Detection Limit: 0.6 nanogram/sq centimeter.
    Method: EPA-OAR/OAQPS/EMAEMC OAOPS-26; Procedure: ion chromatography; Analyte: bromine; Matrix: air; Detection Limit: not provided.
    Method: NIOSH 6011, Issue 2; Procedure: ion chromatography; Analyte: bromine; Matrix: air; Detection Limit: 1.6 ug/sample.
    Method: OSHA ID-108; Procedure: ion chromatography; Analyte: bromine; Matrix: air; Detection Limit: 0.001 ppm (qualitative), 0.005 ppm (quantitative).
    For more Analytic Laboratory Methods (Complete) data for BROMINE (11 total), please visit the HSDB record page.

    Clinical Laboratory Methods

    Colorimetric techniques for direct quantitation of bromide in biological material are based on the property of forming complexes with gold (3+) and palladium (2+), and the reaction to elementary bromine by oxidizing reagents. Bromine can be estimated by direct measurement of its absorption at 405 nm after extraction with organic solvents, or a reaction with a dye like rosaniline or phenol red is followed. Such colorimetric methods require protein-free solutions which can be obtained by precipitation of the protein or by alkaline incineration of the organic matter, a procedure which comprises the sum of bromide and organic bound bromine.

    Storage Conditions

    Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Do not store in polyethylene containers. Handle and open container with care.
    Storage Recommendations: Store in cool, dry, well-venilated location. Separate from oxidizing materials.

    Stability Shelf Life

    Stable under recommended storage conditions.

    Dates

    Modify: 2023-08-15

    Explore Compound Types